molecular formula C8H18N4O2 B8230772 N1-Propan-2-YL-N2-propyl-ethanedihydrazide

N1-Propan-2-YL-N2-propyl-ethanedihydrazide

Cat. No.: B8230772
M. Wt: 202.25 g/mol
InChI Key: OYYFMWOAYJDIKL-UHFFFAOYSA-N
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Description

N1-Propan-2-YL-N2-propyl-ethanedihydrazide: is a chemical compound that belongs to the class of hydrazides. Hydrazides are organic compounds derived from hydrazine, where one or more hydrogen atoms are replaced by an acyl group. This particular compound is characterized by the presence of two alkyl groups, propan-2-yl and propyl, attached to the nitrogen atoms of the ethanedihydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Propan-2-YL-N2-propyl-ethanedihydrazide typically involves the reaction of ethanedihydrazide with propan-2-yl and propyl halides under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-Propan-2-YL-N2-propyl-ethanedihydrazide can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives, which can further react to form various nitrogen-containing compounds.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Azides or other oxidized nitrogen derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N1-Propan-2-YL-N2-propyl-ethanedihydrazide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its hydrazide group can interact with various biological targets, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for use in various chemical processes and manufacturing applications.

Mechanism of Action

The mechanism of action of N1-Propan-2-YL-N2-propyl-ethanedihydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

  • N1-Methyl-N2-propyl-ethanedihydrazide
  • N1-Ethyl-N2-propyl-ethanedihydrazide
  • N1-Propan-2-YL-N2-ethyl-ethanedihydrazide

Comparison: N1-Propan-2-YL-N2-propyl-ethanedihydrazide is unique due to the presence of both propan-2-yl and propyl groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity. These differences can make it more suitable for specific applications in research and industry.

Properties

IUPAC Name

2-N-propan-2-yl-1-N-propylethanedihydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-4-5-11(9)7(13)8(14)12(10)6(2)3/h6H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYFMWOAYJDIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(=O)C(=O)N(C(C)C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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